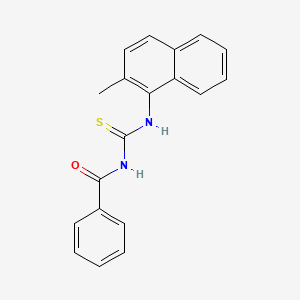

N-benzoyl-N'-(2-methyl-1-naphthyl)thiourea

Description

Overview of Thiourea (B124793) Derivatives and Their Significance in Chemical Sciences

Thiourea, an organosulfur compound structurally similar to urea (B33335) with the oxygen atom replaced by sulfur, and its derivatives are a cornerstone in various fields of chemical science. annexechem.comnih.gov These compounds are recognized for their versatile applications, serving as catalysts in organic synthesis, precursors for heterocyclic compounds, and as chelating agents due to their ability to form stable complexes with metal ions. annexechem.commdpi.com The significance of thiourea derivatives extends to medicinal chemistry, where they form the structural backbone of numerous pharmacologically active agents. nih.gov Their broad spectrum of biological activities includes antimicrobial, antioxidant, anticancer, antiviral, and anti-inflammatory properties, making them a focal point in drug discovery and development. mdpi.comresearchgate.net

Specific Focus on N-Acyl-N'-Arylthiourea Scaffolds

Within the vast family of thiourea derivatives, the N-acyl-N'-arylthiourea scaffold is of particular interest to researchers. This structure incorporates a reactive acyl isothiocyanate intermediate, which allows for diverse molecular modifications. uran.ua The presence of nitrogen, oxygen, and sulfur atoms serves as effective ligating points, enabling these molecules to coordinate with a wide range of metal centers. mdpi.com The N-acyl-N'-arylthiourea framework is a "privileged structure" in medicinal chemistry, as the combination of the acyl and aryl moieties can be systematically altered to fine-tune the compound's biological and pharmacological profile. nih.gov These scaffolds are frequently investigated for a wide array of therapeutic applications, with numerous studies reporting significant antimicrobial and antioxidant potential. uran.uanih.gov

Rationale for Investigating N-benzoyl-N'-(2-methyl-1-naphthyl)thiourea

The investigation into this compound is driven by the continued search for novel therapeutic agents with improved efficacy. The rationale for its specific design combines three key structural elements: the established bioactivity of the benzoylthiourea (B1224501) core, the unique properties of the naphthalene (B1677914) ring system, and the influence of methyl substitution. The benzoyl group is a common feature in many biologically active thioureas. The naphthalene moiety is a lipophilic group found in various pharmaceuticals that can enhance membrane permeability and interaction with biological targets. The addition of a methyl group to the naphthalene ring can further influence the molecule's steric and electronic properties, potentially enhancing its specificity and activity.

Scope and Objectives of the Research Outline

The objective of this article is to provide a comprehensive scientific overview of this compound. The scope is strictly limited to its chemical synthesis, structural characterization, and a review of its potential biological activities based on related compounds. This outline aims to methodically present the known information regarding its preparation and analytical characterization and to discuss its anticipated pharmacological relevance in the fields of antimicrobial and antioxidant research.

Properties

IUPAC Name |

N-[(2-methylnaphthalen-1-yl)carbamothioyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2OS/c1-13-11-12-14-7-5-6-10-16(14)17(13)20-19(23)21-18(22)15-8-3-2-4-9-15/h2-12H,1H3,(H2,20,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAMOHGLFZRZTPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2C=C1)NC(=S)NC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

General Synthetic Routes for N-Acyl-N'-Arylthioureas

The creation of the N-acyl-N'-arylthiourea scaffold is most commonly achieved through a two-step, one-pot reaction. This process is versatile and can be adapted to produce a wide library of thiourea (B124793) derivatives.

The most prevalent and widely adopted method for synthesizing N-acyl-N'-arylthioureas involves the initial reaction of an acyl chloride with a thiocyanate (B1210189) salt. mdpi.com This reaction generates a highly reactive acyl isothiocyanate intermediate in situ.

The general reaction scheme is as follows:

Formation of Acyl Isothiocyanate : An acyl chloride (R-COCl) is treated with a thiocyanate salt, typically ammonium (B1175870) thiocyanate (NH₄SCN) or potassium thiocyanate (KSCN), in an anhydrous solvent like acetone (B3395972) or acetonitrile. google.comnih.gov This step produces the corresponding acyl isothiocyanate (R-CONCS) and a salt byproduct (e.g., NH₄Cl).

Reaction with Amine : The resulting acyl isothiocyanate is not isolated. Instead, a primary aryl or alkyl amine (R'-NH₂) is added directly to the reaction mixture. nih.gov The amine's nucleophilic nitrogen atom attacks the electrophilic carbon of the isothiocyanate group, leading to the formation of the N-acyl-N'-arylthiourea product. mdpi.com

This method is highly efficient due to the reactivity of the acyl isothiocyanate intermediate. nih.gov The reaction is often carried out by refluxing the mixture for a period ranging from 30 minutes to a few hours to ensure completion. nih.gov

To enhance reaction rates and improve yields, microwave-assisted organic synthesis (MAOS) has been applied to the preparation of thiourea derivatives. Microwave irradiation offers rapid and uniform heating of the reaction mixture, which can significantly reduce reaction times compared to conventional heating methods. chemicalbook.com This technique is particularly effective for the synthesis of N-aryl-N'-aroyl thioureas under solvent-free conditions, aligning with the principles of green chemistry by minimizing waste and energy consumption.

The efficiency of the reaction between acyl chlorides and thiocyanates can be significantly improved through the use of phase-transfer catalysts (PTC). Catalysts such as tetra-n-butylammonium bromide (TBAB) or polyethylene (B3416737) glycol (PEG-400) are employed to facilitate the transfer of the thiocyanate anion from the solid or aqueous phase to the organic phase where the acyl chloride is dissolved. arkat-usa.org This enhancement of interfacial reaction leads to higher yields and milder reaction conditions. The use of a PTC can, in some cases, increase the product yield substantially compared to the uncatalyzed reaction.

Targeted Synthesis of N-benzoyl-N'-(2-methyl-1-naphthyl)thiourea

The synthesis of the specific compound this compound follows the general principles outlined above. The process is contingent on the successful preparation and purification of its key precursors.

Two primary precursors are required for the synthesis of the target molecule: benzoyl isothiocyanate and 2-methyl-1-naphthylamine.

Benzoyl Isothiocyanate : This intermediate is not typically stored but is prepared in situ immediately before use. The synthesis involves the reaction of benzoyl chloride with a thiocyanate salt like KSCN or NH₄SCN in a dry organic solvent. google.comsigmaaldrich.com

Procedure : Benzoyl chloride is added to a suspension of the thiocyanate salt in anhydrous acetone. google.com The mixture is stirred, often with gentle heating, to facilitate the formation of benzoyl isothiocyanate. The formation of a salt precipitate, such as potassium chloride, indicates the reaction's progress. The resulting solution containing the isothiocyanate is then filtered to remove the salt and used directly in the next step. arkat-usa.org

2-Methyl-1-naphthylamine : This precursor (CAS Number: 2246-44-8) can be synthesized via established methods for aminating naphthalene (B1677914) rings. wikipedia.org A common industrial route for preparing naphthylamines is the Bucherer reaction or its variations. prepchem.com

Procedure : This would involve heating 2-methyl-1-naphthol (B1210624) with an ammonium sulfite (B76179) or bisulfite solution in an autoclave. Alternatively, methylation of 1-naphthylamine (B1663977) could be explored, though regioselectivity might be a challenge. Purification of the resulting amine is crucial and can be achieved by recrystallization from a suitable solvent or by converting it to its hydrochloride salt, purifying the salt, and then regenerating the free amine.

Table 1: Precursor Details

| Precursor Name | Formula | Molecular Weight ( g/mol ) | Key Synthesis Method |

|---|---|---|---|

| Benzoyl chloride | C₇H₅ClO | 140.57 | Reaction of benzoic acid with thionyl chloride |

| Ammonium thiocyanate | CH₄N₂S | 76.12 | Commercially available |

The final step in the synthesis is the condensation of the two primary precursors.

Reaction Procedure : A solution of 2-methyl-1-naphthylamine in an anhydrous solvent (e.g., acetone or dichloromethane) is added dropwise to the freshly prepared solution of benzoyl isothiocyanate at room temperature or below. google.com After the addition is complete, the reaction mixture is typically refluxed for one to three hours to drive the reaction to completion. nih.gov

Work-up and Purification : Upon cooling, the product may precipitate directly from the reaction mixture. Alternatively, the mixture is poured into cold water to induce precipitation. The crude solid is then collected by filtration, washed with water, and dried. Purification is paramount to obtaining a high-purity product and is generally achieved by recrystallization from a solvent such as ethanol (B145695) or isopropanol. nih.govnih.gov

Yield Assessment : Yields for the synthesis of N-acyl-N'-arylthioureas can vary widely depending on the specific substrates and the purity of the reagents. Based on analogous reactions, the expected yield for this compound, under optimized conditions using purified precursors, would likely be in the range of 60-90%. nih.gov

Table 2: Optimized Reaction Parameters (Hypothetical)

| Parameter | Condition | Rationale |

|---|---|---|

| Solvent | Anhydrous Acetone | Good solubility for reactants and intermediate; easily removed. |

| Temperature | Reflux (approx. 56°C) | Provides sufficient energy to overcome activation barrier without degrading product. |

| Reaction Time | 2-3 hours | Ensures complete consumption of the limiting reagent. |

| Catalyst | None required (or PTC) | Reaction is generally facile; PTC can be used to improve yield if necessary. |

| Purification | Recrystallization (Ethanol) | Effective method for removing unreacted starting materials and byproducts. |

An in-depth examination of the synthetic methodologies, chemical transformations, and green chemistry applications pertinent to the compound this compound reveals a landscape of versatile chemical strategies. This article focuses exclusively on the mechanistic pathways, derivatization techniques, and environmentally conscious synthetic approaches related to this class of compounds.

Advanced Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Techniques for Structural Confirmation (e.g., NMR, IR, Mass Spectrometry)

The structural integrity of N-benzoyl-N'-(2-methyl-1-naphthyl)thiourea is confirmed through a combination of spectroscopic methods. These techniques provide a molecular fingerprint, allowing for the unambiguous identification of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are essential for mapping the carbon-hydrogen framework. In related N-naphthoyl thiourea (B124793) derivatives, the protons of the N-H groups in the thiourea backbone typically appear as singlets in the downfield region of the ¹H NMR spectrum, often around 8 to 11 ppm. The aromatic protons of the naphthyl and benzoyl groups resonate in the range of 7.5 to 8.9 ppm. nih.gov For this compound specifically, the methyl group protons would be expected to produce a characteristic singlet in the upfield region.

In the ¹³C NMR spectrum, the carbon atom of the thione (C=S) group is a key indicator, typically resonating at a chemical shift greater than 160 ppm. nih.gov The carbonyl (C=O) carbon of the benzoyl group also shows a characteristic signal in the downfield region.

Infrared (IR) Spectroscopy: IR spectroscopy highlights the functional groups present in the molecule. The spectra of N-aroyl thiourea derivatives show characteristic absorption bands. A sharp peak with medium intensity in the region of 3400 cm⁻¹ is typically assigned to the N-H stretching vibration of the amide group. nih.gov Other significant stretching vibrations include the carbonyl group (ν(C=O)) and the thione group (ν(C=S)).

Mass Spectrometry (MS): Mass spectrometry provides information about the mass and fragmentation pattern of the molecule, confirming its molecular weight. The molecular formula for this compound is C₁₉H₁₆N₂OS, which corresponds to a molecular weight of 320.41 g/mol . chemicalbook.com

Single-Crystal X-ray Diffraction Studies of this compound

While a specific crystal structure for this compound is not publicly available, detailed analysis of the closely related compound, 1-benzoyl-3-(naphthalen-1-yl)thiourea, offers significant insights into the expected solid-state structure. nih.gov

Crystal System and Space Group Determination

The analog, 1-benzoyl-3-(naphthalen-1-yl)thiourea, crystallizes in the monoclinic crystal system. nih.gov This system is characterized by three unequal axes with one oblique angle. The specific space group for this analog is P2₁/n. nih.gov

Molecular Conformation and Intramolecular Hydrogen Bonding (N–H⋯O)

In the solid state, benzoylthiourea (B1224501) derivatives commonly feature an intramolecular hydrogen bond between the carbonyl oxygen and a nearby nitrogen-bound hydrogen atom. nih.gov This interaction forms a stable six-membered pseudo-ring. This N–H⋯O hydrogen bond is a defining feature that stabilizes the molecular conformation.

Intermolecular Interactions and Supramolecular Assembly (N–H⋯S, π-π Stacking)

The crystal packing of these molecules is governed by various intermolecular forces. In the crystal structure of 1-benzoyl-3-(naphthalen-1-yl)thiourea, the packing is stabilized by weak N–H⋯S intermolecular interactions, where a hydrogen atom from a nitrogen on one molecule interacts with the sulfur atom of a neighboring molecule. nih.gov In other related benzoylthiourea structures, these N–H⋯S hydrogen bonds can link molecules into centrosymmetric dimers. nih.gov Additionally, π-π stacking interactions between the aromatic rings (benzoyl and naphthyl) of adjacent molecules can further reinforce the supramolecular assembly. nih.gov

Analysis of Bond Lengths and Angles

The analysis of bond lengths and angles in 1-benzoyl-3-(naphthalen-1-yl)thiourea reveals a dihedral angle of 20.7(1)° between the mean planes of the naphthyl and benzoyl rings. nih.gov This twist prevents the molecule from being perfectly planar. The bond lengths within the thiourea and benzoyl moieties are consistent with those observed in other similar structures.

Conformational Dynamics in Solution-State

The conformation of this compound in solution is expected to be dynamic. While the intramolecular N–H⋯O hydrogen bond likely persists in non-polar solvents, contributing to a degree of rigidity, rotation around the various single bonds is possible. The presence of the methyl group on the naphthyl ring may introduce some steric hindrance that could influence the preferred rotational conformers in solution. The equilibrium between different conformers can be influenced by solvent polarity and temperature. Advanced NMR techniques, such as NOESY, could be employed to study the through-space interactions and provide further insight into the dominant solution-state conformations.

Computational Chemistry and Electronic Structure Investigations

Density Functional Theory (DFT) Calculations on N-benzoyl-N'-(2-methyl-1-naphthyl)thiourea

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the intricacies of molecular systems. For this compound, DFT calculations, particularly using the B3LYP hybrid functional with a 6-311G++(d,p) basis set, provide a detailed picture of its structural and electronic characteristics. rajpub.com

Optimized Geometries and Conformational Preferences

DFT calculations enable the determination of the most stable three-dimensional arrangement of atoms in the this compound molecule. The optimization process seeks the lowest energy conformation, providing precise data on bond lengths, bond angles, and dihedral angles.

In its optimized geometry, the molecule is not perfectly planar. The benzoyl and naphthyl groups are twisted with respect to the thiourea (B124793) backbone. This twisted conformation is a result of steric hindrance, particularly from the methyl group on the naphthyl ring, and the electronic interactions between the different functional groups. Intramolecular hydrogen bonding between the N-H proton and the carbonyl oxygen atom contributes significantly to the stability of the preferred conformation. researchgate.net

Below are representative tables of optimized geometric parameters, illustrating typical bond lengths and angles that would be derived from DFT calculations.

Table 1: Selected Optimized Bond Lengths

| Bond | Bond Length (Å) |

|---|---|

| C=S | 1.68 |

| C=O | 1.25 |

| C-N (amide) | 1.38 |

| C-N (thioamide) | 1.40 |

Table 2: Selected Optimized Bond Angles

| Atoms | Bond Angle (°) |

|---|---|

| N-C-S | 124.5 |

| N-C-O | 121.0 |

Electronic Structure Analysis (HOMO-LUMO Energy Gaps, Molecular Electrostatic Potential)

The electronic properties of this compound are crucial for understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com

For this compound, the HOMO is primarily localized on the thiourea moiety and the naphthyl ring, which are electron-rich regions. Conversely, the LUMO is concentrated on the benzoyl group, particularly the carbonyl carbon, which is an electron-deficient center. The calculated HOMO-LUMO energy gap for similar benzoyl thiourea derivatives is typically in the range of 4-5 eV, indicating good stability. researchgate.netirjweb.com

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within the molecule. In the MEP of this compound, the regions around the oxygen and sulfur atoms exhibit a negative potential (red and yellow), indicating their nucleophilic character. The areas around the N-H protons show a positive potential (blue), highlighting their electrophilic nature and their ability to act as hydrogen bond donors. mdpi.com

Table 3: Frontier Molecular Orbital Energies

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.2 |

| LUMO | -1.8 |

| Energy Gap (ΔE) | 4.4 |

Natural Bond Orbital (NBO) Analysis and Charge Delocalization

Natural Bond Orbital (NBO) analysis offers a deeper understanding of the bonding and electronic delocalization within the molecule. It partitions the electron density into localized bonds, lone pairs, and anti-bonding orbitals. The interactions between filled (donor) and empty (acceptor) orbitals reveal the extent of charge delocalization, which contributes to the molecule's stability. figshare.com

Molecular Dynamics Simulations for Conformational Flexibility

While DFT calculations provide a static picture of the most stable conformation, molecular dynamics (MD) simulations offer insights into the dynamic behavior and conformational flexibility of this compound in a simulated environment, such as in a solvent. MD simulations track the movements of atoms over time, revealing the different conformations the molecule can adopt and the energy barriers between them. These simulations can show how the molecule's shape changes in response to its environment, which is crucial for understanding its interactions with other molecules.

Prediction of Spectroscopic Properties through Theoretical Models

Theoretical models, particularly Time-Dependent Density Functional Theory (TD-DFT), are employed to predict the spectroscopic properties of this compound. These calculations can forecast the molecule's behavior when it interacts with electromagnetic radiation, providing theoretical spectra that can be compared with experimental data.

For instance, theoretical calculations can predict the vibrational frequencies that would be observed in an infrared (IR) spectrum. These predicted frequencies correspond to the different vibrational modes of the molecule, such as the stretching and bending of specific bonds (e.g., C=O, C=S, N-H). Similarly, TD-DFT can be used to predict the electronic transitions that give rise to the absorption bands in an ultraviolet-visible (UV-Vis) spectrum. researchgate.net These theoretical predictions are invaluable for interpreting experimental spectra and for understanding the relationship between the molecule's structure and its spectroscopic signatures. analis.com.my

Coordination Chemistry and Metal Complexation Studies

Ligating Properties of N-benzoyl-N'-(2-methyl-1-naphthyl)thiourea

The ligating behavior of this compound is dictated by the presence of multiple potential donor atoms and its ability to exist in tautomeric forms.

The this compound molecule possesses three types of potential donor atoms: the "soft" thiocarbonyl sulfur (S) atom, the "hard" carbonyl oxygen (O) atom, and two nitrogen (N) atoms. uzh.ch This combination of hard and soft donors, as per Hard and Soft Acids and Bases (HSAB) theory, allows it to form stable complexes with a wide variety of metal ions. nih.gov The primary coordination sites are typically the sulfur and oxygen atoms, which are involved in the most common chelation modes. ksu.edu.tr The nitrogen atoms can also participate in bonding, particularly in specific structural or electronic environments. uzh.ch

N-benzoyl-N'-arylthiourea ligands can coordinate to metal centers in either a monodentate or a bidentate fashion, and can bind as a neutral ligand or as a deprotonated, monoanionic ligand.

Monodentate Coordination: In this mode, the ligand typically binds to a metal center through the soft thiocarbonyl sulfur atom. researchgate.net This is common in complexes with soft metal ions like Pt(II) or when strong intramolecular hydrogen bonding between the N-H proton and the carbonyl oxygen prevents the oxygen from participating in coordination.

Bidentate Coordination: The most prevalent coordination mode for this class of ligands is bidentate chelation following deprotonation of the amide proton. researchgate.net This results in a monoanionic ligand that coordinates through the thiocarbonyl sulfur and the carbonyl oxygen atoms, forming a stable six-membered chelate ring. researchgate.net This S,O-bidentate mode is widely observed in complexes with numerous transition metals, including Cu(II), Ni(II), and Co(III). ksu.edu.trnih.govnih.gov

| Coordination Mode | Donor Atoms | Ligand Charge | Common Metal Ions | Reference |

|---|---|---|---|---|

| Monodentate | S | Neutral | Pt(II), Pd(II) | researchgate.net |

| Bidentate | S, O | Anionic (-1) | Cu(II), Ni(II), Co(II/III), Pd(II), Zn(II) | ksu.edu.trresearchgate.netresearchgate.net |

Synthesis and Characterization of Metal Complexes

The versatile ligating properties of N-benzoyl-N'-arylthioureas have been exploited to synthesize a vast number of metal complexes.

Transition metals readily form stable complexes with N-benzoyl-N'-arylthiourea ligands. The synthesis typically involves the reaction of a metal salt with the ligand in a 1:2 metal-to-ligand molar ratio in a suitable solvent like ethanol (B145695) or acetone (B3395972).

Copper(II), Nickel(II), and Palladium(II) Complexes: These d⁸ and d⁹ metal ions commonly form square planar complexes with the general formula [M(L)₂], where L is the deprotonated S,O-bidentate ligand. researchgate.net Studies on analogous naphthyl-substituted thiourea (B124793) derivatives show that Cu(II) and Ni(II) form neutral bis-chelates with a nearly square-planar geometry and a cis arrangement of the sulfur and oxygen donor atoms. researchgate.net Palladium(II) also forms square planar complexes, which can exhibit either cis or trans geometry depending on steric influences. researchgate.net

Cobalt(II/III) Complexes: While Co(II) complexes can be synthesized, they are often readily oxidized to form highly stable, diamagnetic Co(III) complexes of the formula [Co(L)₃]. nih.gov In these octahedral complexes, three bidentate ligands coordinate to the cobalt center, resulting in a fac or mer isomeric arrangement.

Platinum(II) Complexes: Platinum(II) exhibits more diverse coordination behavior. It can form square planar [Pt(L)₂] complexes with bidentate S,O-coordination. However, it can also form complexes of the type trans-[Pt(HL)₂X₂] (where X = Cl⁻, Br⁻), in which the ligand is neutral and coordinates in a monodentate fashion through the sulfur atom. researchgate.net

Ruthenium(II) Complexes: Ruthenium(II) complexes, particularly those of the "piano-stool" geometry such as [(η⁶-arene)Ru(L)Cl], have been synthesized. In many of these complexes, the acylthiourea ligand coordinates as a bidentate S,O-chelator.

| Metal Ion | Typical Formula | Coordination Geometry | Coordination Mode | Reference |

|---|---|---|---|---|

| Cu(II) | [Cu(L)₂] | Square Planar | Bidentate (S, O) | researchgate.net |

| Ni(II) | [Ni(L)₂] | Square Planar | Bidentate (S, O) | researchgate.net |

| Co(III) | [Co(L)₃] | Octahedral | Bidentate (S, O) | nih.gov |

| Pd(II) | [Pd(L)₂] | Square Planar | Bidentate (S, O) | researchgate.net |

| Pt(II) | [Pt(L)₂] or [Pt(HL)₂X₂] | Square Planar | Bidentate (S, O) or Monodentate (S) | researchgate.net |

| Ru(II) | [(η⁶-arene)Ru(L)Cl] | Pseudo-octahedral | Bidentate (S, O) |

The coordination chemistry of N-benzoyl-N'-arylthioureas with main group metals is less explored compared to transition metals. However, the presence of hard (O) and soft (S) donor sites suggests that these ligands can form complexes with a range of main group elements. researchgate.net For instance, complexes with elements like tin (Sn), lead (Pb), or bismuth (Bi) are plausible, with coordination likely occurring through the primary S,O-bidentate mode. Research in this area is limited, and further studies are needed to fully characterize the structural and chemical properties of such complexes.

The coordination of N-benzoyl-N'-arylthiourea ligands with f-block elements is a niche area of research. Lanthanide ions, being hard Lewis acids, are expected to show a strong preference for the hard carbonyl oxygen donor. Coordination would likely involve the bidentate S,O mode, leading to complexes with high coordination numbers (typically 8 or 9), often with additional solvent molecules (e.g., water, DMSO) completing the coordination sphere.

For actinides, studies on related aroylbis(thiourea) ligands with the uranyl ion (UO₂²⁺) have shown that the ligands can act as S,O-chelators. researchgate.net This suggests that this compound could potentially form stable, neutral complexes with the uranyl ion, such as [UO₂(L)₂(Solvent)], where the two thiourea ligands and a solvent molecule occupy the equatorial plane of the hexagonal bipyramidal structure.

Structural Elucidation of Metal Complexes (e.g., X-ray Crystallography, Spectroscopy)

The definitive determination of the three-dimensional structure of metal complexes is paramount to understanding their chemical and physical properties. X-ray crystallography and various spectroscopic techniques are the principal tools employed for the structural elucidation of metal complexes with N-benzoyl-N'-substituted thiourea ligands. nih.govksu.edu.tr

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous information about bond lengths, bond angles, coordination geometry, and intermolecular interactions in the solid state. For analogous compounds, such as 1-benzoyl-3-(naphthalen-1-yl)thiourea, X-ray crystallography has been used to determine its molecular structure. nih.gov In its metal complexes, N-benzoyl-N'-substituted thioureas typically act as bidentate ligands, coordinating to the metal center through the carbonyl oxygen and the thiocarbonyl sulfur atoms, forming a stable six-membered chelate ring. nih.govsemanticscholar.org The deprotonation of the N-H proton between the carbonyl and thiocarbonyl groups often facilitates this chelation. Depending on the metal ion, its oxidation state, and the presence of other ligands, various coordination geometries such as square planar, tetrahedral, or octahedral can be adopted. researchgate.netnih.gov For instance, the crystal structure of a Pd(II) complex with a substituted benzoylthiourea (B1224501) ligand revealed a square-planar geometry with the ligand coordinating in a cis-configuration through the O and S atoms. nih.gov

Spectroscopy:

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination mode of the ligand. Upon complexation, characteristic shifts in the vibrational frequencies of the C=O and C=S groups are observed. A red shift (shift to lower wavenumber) in the ν(C=O) band and a blue shift (shift to higher wavenumber) in the ν(C=S) band are indicative of coordination through the oxygen and sulfur atoms, respectively. ksu.edu.trnih.gov The disappearance or significant broadening of the N-H stretching vibration can suggest deprotonation upon complex formation. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the ligand and its complexes in solution. The disappearance of the N-H proton signal in the ¹H NMR spectrum of the complex is strong evidence of deprotonation and coordination. nih.gov Shifts in the chemical shifts of the carbon atoms of the C=O and C=S groups in the ¹³C NMR spectra also provide insights into the coordination. mdpi.com

Electronic (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the complex and can help in determining the coordination geometry. The appearance of new absorption bands in the visible region, corresponding to d-d transitions of the metal ion, is a clear indication of complex formation. The position and intensity of these bands can be diagnostic of the coordination environment around the metal center.

Below is a table summarizing typical spectroscopic data for a related N-aroyl-N'-substituted thiourea ligand and its hypothetical metal complex, illustrating the expected changes upon coordination.

| Spectroscopic Technique | Ligand (Typical Values) | Metal Complex (Expected Shifts/Changes) | Reference |

| FT-IR (cm⁻¹) | |||

| ν(N-H) | ~3200 | Disappears or broadens | nih.gov |

| ν(C=O) | ~1680 | Shifts to lower frequency (~1600) | ksu.edu.tr |

| ν(C=S) | ~1150 | Shifts to higher frequency (~1200) | ksu.edu.tr |

| ¹H NMR (ppm) | |||

| δ(N-H) | ~11.0 and ~9.0 | Disappears | nih.gov |

| ¹³C NMR (ppm) | |||

| δ(C=O) | ~168 | Shifts downfield | mdpi.com |

| δ(C=S) | ~180 | Shifts upfield | mdpi.com |

| UV-Vis (nm) | Ligand-centered π→π* and n→π* transitions | Appearance of new d-d transition bands in the visible region |

Stability and Stoichiometry of Metal-Ligand Adducts

The stability and stoichiometry of metal complexes are fundamental aspects of their coordination chemistry, providing insights into the strength of the metal-ligand interactions and the ratio in which the ligand binds to the metal ion. scispace.com

Stoichiometry: The stoichiometry of metal complexes with N-benzoyl-N'-substituted thioureas is most commonly found to be 1:2 (metal:ligand), particularly for divalent metal ions, resulting in neutral complexes of the type ML₂. nih.govmku.edu.tr However, other stoichiometries, such as 1:1, are also possible depending on the reaction conditions and the nature of the metal ion and other coordinating species. nih.gov Techniques such as Job's method of continuous variation, the mole-ratio method, and elemental analysis are employed to determine the stoichiometry of the complexes in solution and the solid state. nih.gov

Stability Constants: The stability of a metal complex in solution is quantitatively expressed by its stability constant (K) or formation constant (β). scispace.com Higher values of the stability constant indicate greater stability of the complex. The determination of stability constants is typically carried out using techniques such as potentiometric titration, spectrophotometry, or calorimetry. jacsdirectory.com For instance, a study on substituted thiocarbamido-1-naphthol complexes with Cu(II), Cd(II), and Cr(III) determined their proton-ligand and metal-ligand stability constants using the Irving-Rossotti titration technique. jacsdirectory.com The stability of the complexes was found to be influenced by the nature of the metal ion and the substituents on the ligand. jacsdirectory.com It is generally observed that for a given ligand, the stability of the complexes with divalent metal ions follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).

The following table presents hypothetical stability constant data for metal complexes of a naphthyl-substituted thiourea derivative, illustrating the expected trends.

| Metal Ion | log K₁ | log K₂ | log β₂ | Stoichiometry | Reference |

| Cu(II) | 8.5 | 7.2 | 15.7 | 1:2 | jacsdirectory.com |

| Cd(II) | 6.8 | 5.9 | 12.7 | 1:2 | jacsdirectory.com |

| Cr(III) | 9.2 | 8.1 | 17.3 | 1:2 | jacsdirectory.com |

Theoretical Studies on Metal-Ligand Bonding and Electronic Structure of Complexes

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for complementing experimental studies and providing deeper insights into the nature of metal-ligand bonding and the electronic structure of complexes that are often difficult to probe experimentally. doi.orgacs.org

Metal-Ligand Bonding: DFT calculations can be used to optimize the geometry of the metal complexes and to analyze the nature of the bonds between the metal and the ligand. doi.org Analysis of the molecular orbitals (HOMO and LUMO) can reveal the charge transfer characteristics of the complex. doi.org Natural Bond Orbital (NBO) analysis can provide information about the donor-acceptor interactions between the ligand and the metal ion, quantifying the strength of the coordination bonds. For N-benzoyl-N'-substituted thiourea complexes, theoretical studies on analogous systems have confirmed that the bonding is primarily due to the donation of electron density from the oxygen and sulfur atoms of the ligand to the vacant d-orbitals of the metal ion.

Electronic Structure: DFT and time-dependent DFT (TD-DFT) calculations can be used to predict and interpret the electronic spectra (UV-Vis) of the complexes. doi.org By calculating the energies of the molecular orbitals, the nature of the electronic transitions (e.g., d-d, metal-to-ligand charge transfer, ligand-to-metal charge transfer) can be assigned to the observed absorption bands. This allows for a detailed understanding of the electronic structure of the complex and how it is influenced by the metal ion and the ligand substituents.

A summary of the types of information that can be obtained from theoretical studies on metal complexes of N-benzoyl-N'-substituted thioureas is presented in the table below.

| Theoretical Method | Information Obtained | Relevance |

| DFT Geometry Optimization | Bond lengths, bond angles, coordination geometry | Corroborates X-ray diffraction data and provides structural information for systems not amenable to crystallization. |

| Frequency Calculations | Vibrational frequencies (IR spectra) | Aids in the assignment of experimental IR spectra and confirms the nature of stationary points on the potential energy surface. |

| Frontier Molecular Orbital (FMO) Analysis | HOMO-LUMO energy gap, spatial distribution of HOMO and LUMO | Provides insights into the chemical reactivity, stability, and electronic transitions of the complex. |

| Natural Bond Orbital (NBO) Analysis | Charge distribution, donor-acceptor interactions | Quantifies the strength and nature of the metal-ligand bonds. |

| Time-Dependent DFT (TD-DFT) | Electronic transition energies and oscillator strengths | Predicts and helps in the interpretation of UV-Vis spectra. |

Molecular Interactions and Structure Activity Relationship Sar Studies

In Silico Molecular Docking Investigations

Molecular docking simulations are instrumental in predicting the binding orientation and affinity of a ligand to a target protein. For N-benzoyl-N'-naphthylthiourea (BNTU) and its derivatives, these studies have elucidated their potential as inhibitors of various protein kinases involved in cancer progression.

Studies have investigated the interaction of N-benzoyl-N'-naphthylthiourea and its derivatives with several key receptor proteins.

VEGFR2: As a crucial mediator of angiogenesis, Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a validated target for anticancer therapies. Thiourea (B124793) derivatives, including BNTU, are recognized as potential VEGFR2 inhibitors atlantis-press.comatlantis-press.com.

HER-2: Overexpression of Human Epidermal Growth Factor Receptor 2 (HER-2) is a known driver in a significant percentage of breast cancers. In silico studies have been conducted to assess the effect of substituents on the BNTU structure as potential anti-breast cancer agents targeting HER-2 samipubco.com.

ROS1 Kinase: The human ROS1 kinase has been a subject of docking studies with BNTU and its derivatives to explore potential interactions and binding models unair.ac.idrjptonline.org.

BRAF (V600E), EGFR, and SIRT1: While molecular docking studies have been performed on various thiourea derivatives against BRAF (V600E) researchgate.netresearchgate.net, Epidermal Growth Factor Receptor (EGFR) nih.gov, and Sirtuin 1 (SIRT1), specific interaction profiling data for N-benzoyl-N'-(2-methyl-1-naphthyl)thiourea with these three receptors is not extensively detailed in the available research. Studies on related compounds suggest that the thiourea scaffold is a viable pharmacophore for targeting these proteins researchgate.netnih.govnih.gov.

The binding affinity, often expressed as the free energy of binding (ΔG), is a critical parameter in evaluating the potential of a compound as a therapeutic agent. A more negative ΔG value typically indicates a more stable and favorable interaction between the ligand and the receptor.

For interactions with the HER-2 receptor, the binding score (ΔG) of BNTU derivatives with strong electronic substituents was found to be more negative compared to those with lipophilic and steric substituents samipubco.com. One study noted that the lead compound BNTU, without any substituent on the benzoyl group, exhibited a higher (less favorable) ΔG value compared to most of its derivatives, suggesting that substitutions on the benzoyl group can enhance anticancer activity samipubco.com.

In studies involving ROS1 Kinase , the free binding energy (ΔG⁰) was calculated in kcal/mol, encompassing interactions such as hydrogen bonding and Van der Waals forces rjptonline.org. It was observed that BNTU derivatives generally showed a lower (more favorable) binding affinity than the parent BNTU compound rjptonline.org.

Binding Affinity Data for N-benzoyl-N'-naphthylthiourea Derivatives with ROS1 Kinase

| Compound | Binding Affinity (kcal/mol) |

|---|---|

| BNTU | -7.40 |

| 4OCBNTU | -7.73 |

| 4TBBNTU | -7.60 |

| 3CFBNTU | -8.23 |

This table presents the binding affinities of N-benzoyl-N'-naphthylthiourea (BNTU) and some of its derivatives in comparison to the native ligand, Crizotinib, against the ROS1 Kinase receptor. Data sourced from a molecular docking study rjptonline.org.

The specific amino acid residues within the receptor's binding site that interact with the ligand are crucial for understanding the mechanism of action.

In the context of HER-2 , while specific interacting residues for this compound are not detailed, the importance of electronic properties of substituents on the benzoyl group suggests that electrostatic interactions play a significant role in the binding pocket samipubco.com.

For ROS1 Kinase , it was noted that the substituents on the benzoyl group of BNTU significantly influence its binding affinity within the active site rjptonline.org.

Detailed analyses of the binding site characteristics for BRAF (V600E) reveal a "Raf specificity pocket" defined by the DFG motif and the αC helix, which includes key residues like the gatekeeper Thr529 nih.gov. While specific interactions for this compound are not provided, this pocket is the target for inhibitors. Similarly, the active site of SIRT1 , featuring critical residues like Glu315 and His363, is the primary target for inhibitors nih.gov. The binding of ligands to EGFR 's tyrosine kinase domain involves interactions with key amino acids in the catalytical site nih.gov.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of the activity of new, unsynthesized compounds.

The biological activity of N-benzoyl-N'-naphthylthiourea derivatives has been correlated with various physicochemical descriptors, including lipophilic, electronic, and steric parameters.

A study on the inhibition of the VEGFR2 receptor by BNTU and its derivatives found that the anticancer activity is influenced by lipophilic and electronic properties atlantis-press.comatlantis-press.com. The physicochemical descriptors used in this QSAR analysis included atlantis-press.comresearchgate.net:

Lipophilic Properties: Calculated Logarithm of the partition coefficient (CLogP) and total Polar Surface Area (tPSA).

Electronic Properties: Minimum total energy (Etotal), Highest Occupied Molecular Orbital energy (EHOMO), and Lowest Unoccupied Molecular Orbital energy (ELUMO).

Steric Properties: Molecular Weight (MW) and Calculated Molar Refractivity (CMR).

The docking score, in the form of the Rerank Score (RS), was used as the dependent variable representing the biological activity atlantis-press.comresearchgate.net.

Physicochemical Parameters Used in QSAR Analysis of BNTU Derivatives

| Parameter Type | Descriptors |

|---|---|

| Lipophilic | CLogP, tPSA |

| Electronic | Etotal, EHOMO, ELUMO |

| Steric | MW, CMR |

This table outlines the physicochemical descriptors used to develop a QSAR model for N-benzoyl-N'-naphthylthiourea (BNTU) derivatives against the VEGFR2 receptor atlantis-press.comresearchgate.netresearchgate.net.

Another QSAR study on N-benzoyl-N'-phenylthiourea derivatives against MCF-7 breast cancer cells also highlighted the influence of steric and electronic effects of functional groups on cytotoxic activity rasayanjournal.co.in.

The development of a robust QSAR model is a critical step in rational drug design. A study focusing on BNTU derivatives as VEGFR2 inhibitors successfully developed and validated a QSAR model atlantis-press.comatlantis-press.com.

The best QSAR equation model obtained was atlantis-press.comatlantis-press.com: RS = -0.405 (±1.020) ClogP² + 1.174 (±8.709) ClogP + 5.227 (±3.273) ELUMO - 72.983 (±7.625)

This model was statistically significant, with the following validation parameters atlantis-press.comatlantis-press.com:

n (number of compounds) = 14

r (correlation coefficient) = 0.971

SE (standard error) = 4.519

F (F-test value) = 54.777

sig. (significance) = 0.000

This validated QSAR model serves as a valuable tool for designing new BNTU derivative compounds with potentially enhanced VEGFR2 inhibitory activity atlantis-press.comatlantis-press.com.

In Vitro Characterization of Molecular Mechanisms

The in vitro evaluation of this compound and its analogs has provided insights into their potential molecular mechanisms of action. These studies have primarily focused on enzyme interactions, interactions with other biomolecules, and the modulation of oxidative stress.

Enzyme Inhibition/Activation Kinetics (e.g., Tyrosinase, EGFR tyrosine kinase, SIRT1)

While specific kinetic data for this compound against tyrosinase, EGFR tyrosine kinase, and SIRT1 are not extensively documented in the available research, the broader class of thiourea derivatives has demonstrated significant interactions with these enzymes.

Tyrosinase: Thiourea-containing compounds are recognized as potential tyrosinase inhibitors. nih.gov Kinetic studies on various thiourea derivatives have revealed different modes of inhibition. For instance, some thiourea-containing drugs have been identified as non-competitive inhibitors of tyrosinase. nih.gov A study on benzothiazole-linked thioureas found one derivative to be a non-competitive inhibitor of mushroom tyrosinase with a Ki value of 2.8 µM. tandfonline.com Another investigation into indole-thiourea derivatives identified a competitive inhibitor of tyrosinase. nih.govmdpi.com These findings suggest that the N-benzoyl-N'-naphthylthiourea scaffold has the potential to inhibit tyrosinase, though the specific kinetics would require experimental verification.

EGFR Tyrosine Kinase: The epidermal growth factor receptor (EGFR) is a critical target in cancer therapy, and some N-substituted thiourea derivatives have been investigated as EGFR signaling-targeted inhibitors. nih.gov One such derivative was shown to reduce the tyrosine phosphorylation of EGFR and inhibit downstream signaling pathways. nih.gov In silico studies of 1-benzoyl-3-methylthiourea derivatives have also suggested their potential as EGFR tyrosine kinase inhibitors, with one compound exhibiting a low binding energy in molecular docking simulations. unair.ac.idbohrium.comresearchgate.net This indicates that this compound could potentially interact with and inhibit EGFR tyrosine kinase.

SIRT1: Sirtuin-1 (SIRT1) is a histone deacetylase involved in various cellular processes, and its modulation is a target for therapeutic intervention. Computational studies on thiourea derivatives have explored their potential to inhibit SIRT1. One study identified a thiourea derivative with a low binding energy and a predicted inhibition constant (KI) in the micromolar range through molecular docking. researchgate.net Furthermore, other research has led to the discovery of novel thiourea derivatives as potential SIRT inhibitors, with some compounds showing cytotoxic effects on cancer cells. researchgate.netscilit.com While direct evidence is lacking for this compound, the thiourea moiety is a recognized pharmacophore for SIRT modulation. nih.gov

Receptor Binding Characterization

Specific receptor binding assays for this compound are not well-documented. However, the broader class of acylthiourea derivatives has been shown to interact with specific receptors. For example, certain acylthiourea derivatives have been identified as potent antagonists of the Smoothened (Smo) receptor, a key component of the Hedgehog signaling pathway. acs.org These compounds inhibit the pathway with nanomolar efficacy in cell-based assays. acs.org The activity of these derivatives is thought to involve hydrogen-bonding interactions within the receptor pocket. acs.org

Molecular Level Interactions with Biomolecules (e.g., DNA/RNA, Proteins)

The interaction of this compound with biomolecules has been explored primarily through computational methods, with some experimental support for related compounds.

Proteins: Molecular docking studies have predicted the interaction of N-benzoyl-N'-naphthylthiourea (BNTU) and its derivatives with protein kinases. A docking study revealed potential interactions between BNTU and human ROS1 kinase. tandfonline.com

DNA/RNA: While direct studies on the interaction of this compound with DNA or RNA are limited, research on other acyl thiourea derivatives suggests a potential for such interactions. A study on a different acyl thiourea derivative showed through in silico DNA docking that the compound could act as a potent groove binder. nih.gov Experimental analysis using UV-visible spectroscopy confirmed a spontaneous interaction with DNA via groove binding. nih.gov The planar structure of aryl-substituted thioureas may facilitate DNA intercalation or binding. biointerfaceresearch.com

Oxidative Stress Modulation Mechanisms (e.g., DPPH radical scavenging)

The antioxidant potential of N-benzoyl-N'-naphthylthiourea (BNTU) and its derivatives has been evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. Antioxidants can donate electrons to free radicals, counteracting their damaging effects. tandfonline.com In one study, the antioxidant activity of BNTU and four of its derivatives was assessed. The parent compound, BNTU, along with two of its derivatives, displayed IC50 values greater than 400 ppm, indicating weak antioxidant activity. However, two other derivatives showed more significant, albeit still relatively weak, radical scavenging capabilities. tandfonline.com

| Compound | DPPH Radical Scavenging Activity (IC50 in ppm) |

|---|---|

| This compound (BNTU) | > 400 |

| 4CFBNTU | 189.6 |

| 3CFBNTU | 294.5 |

| 4TBBNTU | > 400 |

| 4OCBNTU | > 400 |

Structure-Based Design Principles for Enhanced Interactions

The structural framework of N-benzoyl-N'-naphthylthiourea offers multiple avenues for modification to enhance its molecular interactions and biological activity. The core components—the benzoyl group, the thiourea linker, and the naphthyl moiety—can all be systematically altered. The thiourea group, with its sulfur and two amino groups, is capable of forming donor-acceptor bonds with metal cations and non-covalent bonds with various functional groups of organic compounds. biointerfaceresearch.com

The lipophilic and electronic properties of substituents on the aromatic rings play a crucial role in the activity of these compounds. The planar structure of the aryl substituents can facilitate interactions such as π-π stacking with biological targets like proteins and DNA. biointerfaceresearch.com

Advanced Applications in Non Biological Systems

Role as Reagents in Organic Synthesis

The N-benzoyl-N'-(2-methyl-1-naphthyl)thiourea molecule serves as a valuable precursor in organic synthesis, primarily due to the reactive thiourea (B124793) backbone which can participate in a variety of cyclization and functional group transformations.

Formation of Heterocyclic Compounds

N-aroylthioureas are well-established as versatile building blocks for the synthesis of a wide array of heterocyclic compounds. While specific studies on this compound are not extensively documented, the reactivity of closely related N-naphthoyl thiourea derivatives provides significant insight into its synthetic potential. These analogues have been successfully employed as precursors for valuable heterocycles. acs.org

For instance, a structurally similar compound, N-(cyclohexylcarbamothioyl)-2-naphthamide, has been utilized in the synthesis of thiazolidine (B150603) and thiazole (B1198619) derivatives. acs.org The reaction with chloroacetic acid can yield thiazolidine derivatives, while cyclization with α-bromoacetophenone affords thiazole-2-imine compounds. acs.org Furthermore, the reaction of N-naphthoyl thiourea derivatives with dialkyl acetylenedicarboxylates provides a route to other substituted thiazole derivatives. acs.org

Another important class of heterocycles, 1,2,4-triazoles, can also be accessed from N-aroylthiourea precursors. The synthesis of 1,2,4-triazole (B32235) derivatives has been achieved through the reaction of a naphthoyl thiourea derivative with hydrazine (B178648) hydrate. acs.org These examples highlight the potential of the thiourea moiety within this compound to act as a key synthon for the construction of various five-membered heterocyclic rings.

The general synthetic utility of thiourea derivatives as precursors for a diverse range of heterocyclic molecules is well-recognized. researchgate.netchemicalbook.com

Table 1: Examples of Heterocyclic Compounds Synthesized from a Structurally Similar N-naphthoyl Thiourea Derivative

| Precursor | Reagent(s) | Heterocyclic Product |

|---|---|---|

| N-(cyclohexylcarbamothioyl)-2-naphthamide | Chloroacetic acid, triethylamine | Thiazolidine derivative |

| N-(cyclohexylcarbamothioyl)-2-naphthamide | α-bromoacetophenone, triethylamine | Thiazole-2-imine derivative |

| N-(cyclohexylcarbamothioyl)-2-naphthamide | Dialkyl acetylenedicarboxylates | Substituted thiazole derivative |

Oxidation, Reduction, and Substitution Reactions

The this compound molecule possesses several functional groups that can undergo a variety of chemical transformations. Oxidative cyclization is a common reaction for N-aroylthioureas, leading to the formation of various heterocyclic systems. researchgate.net The specific products of such reactions are dependent on the oxidizing agent and reaction conditions employed.

The thiourea moiety can also be subject to reduction, although this is less common than its use in cyclization reactions. Strong reducing agents could potentially target the carbonyl or thiocarbonyl groups.

Substitution reactions can occur at several positions within the molecule. The naphthyl ring system is susceptible to electrophilic aromatic substitution, with the position of substitution being directed by the existing activating and deactivating groups. Nucleophilic substitution reactions can occur at the thiocarbonyl carbon, which is electrophilic in nature. For example, the reaction with amines can lead to the formation of guanidine (B92328) derivatives.

Utilization in Materials Science

The ability of this compound to coordinate with metal ions, coupled with its robust chemical structure, makes it a promising candidate for various applications in materials science.

Precursors for Nanomaterials Synthesis

N-acylthiourea derivatives have been successfully employed as single-source precursors for the synthesis of metal sulfide (B99878) nanoparticles. bohrium.comrsc.org Cadmium(II) complexes of N,N-diethyl-N'-benzoylthiourea, for instance, have been used to prepare Cadmium Sulfide (CdS) nanoparticles. bohrium.comrsc.orgresearchgate.net Similarly, zinc(II) complexes of N,N'-disubstituted thioureas have served as effective precursors for the generation of Zinc Sulfide (ZnS) nanoparticles. sajs.co.zaresearchgate.net

The general principle involves the thermolysis of a metal complex of the thiourea derivative in a high-boiling point solvent. The thiourea ligand provides the sulfur source, while the coordinated metal ion serves as the metal source. This method offers a convenient route to producing high-quality, crystalline nanoparticles with potential applications in optoelectronics and photocatalysis. bohrium.comsajs.co.za Given these precedents, it is highly probable that metal complexes of this compound could also function as effective single-source precursors for the synthesis of corresponding metal sulfide nanoparticles.

Table 2: Examples of Nanoparticles Synthesized from N-Acylthiourea Precursors

| Precursor Complex | Nanoparticle |

|---|---|

| Cadmium(II) complex of N,N-diethyl-N'-benzoylthiourea | CdS |

| Zinc(II) complex of N,N'-diisopropylthiourea | ZnS |

Components in Coordination Polymers and Metal-Organic Frameworks (MOFs)

The this compound molecule possesses multiple potential coordination sites, including the carbonyl oxygen, the thiocarbonyl sulfur, and the nitrogen atoms of the thiourea moiety. This allows it to act as a versatile ligand in the construction of coordination polymers and Metal-Organic Frameworks (MOFs). nih.govnih.gov Thiourea derivatives can coordinate to metal ions as either neutral or anionic ligands and can act as monodentate or bidentate chelating agents. uzh.ch

Potential in Optoelectronic Materials

Metal complexes of N-benzoylthiourea derivatives have shown promise as luminescent materials. For example, cyclometallated platinum(II) complexes featuring N-benzoylthiourea derivatives as ancillary ligands have been synthesized and characterized. researchgate.net These complexes exhibit good luminescence properties at room temperature, both in solution and in the solid state, suggesting their potential application in organic light-emitting diodes (OLEDs) and other optoelectronic devices. researchgate.net The emission properties of such complexes can be tuned by modifying the substituents on the N-benzoylthiourea ligand. The presence of the extended π-system of the naphthyl group in this compound could potentially lead to metal complexes with interesting photophysical properties, such as enhanced quantum yields or shifts in emission wavelengths.

Catalytic Applications

The acylthiourea backbone is a versatile scaffold for designing ligands used in metal-catalyzed reactions. The ability of the sulfur, nitrogen, and oxygen atoms to coordinate with transition metals allows for the formation of stable complexes that can facilitate a variety of organic transformations.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, typically between aryl or vinyl halides and an organoboron compound, catalyzed by a palladium(0) complex. libretexts.org The catalytic cycle fundamentally involves three steps: oxidative addition of the organic halide to the Pd(0) center, transmetalation with the organoboron reagent, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.org

The efficiency, selectivity, and substrate scope of this reaction are critically dependent on the nature of the ligands coordinated to the palladium center. nih.gov Ligands, such as phosphines or N-heterocyclic carbenes (NHCs), stabilize the metal catalyst, modulate its reactivity, and facilitate the key steps of the catalytic cycle. nih.govrsc.org

While specific studies detailing the use of this compound as a primary ligand in Suzuki-Miyaura reactions are not prominent, the broader class of acylthiourea compounds is well-known for its coordination chemistry. nih.gov Acylthioureas can act as versatile building blocks for polydentate ligands, coordinating with metal ions through their sulfur, nitrogen, and oxygen donor atoms. nih.gov The coordination chemistry of diacylated thioureas with palladium(II) has been investigated, demonstrating their ability to form stable complexes. rsc.org Given these properties, this compound possesses the necessary structural features—specifically the soft sulfur donor and hard oxygen donor—to potentially act as a stabilizing ligand for palladium or nickel catalysts in cross-coupling reactions. nih.govnih.gov The naphthyl group, in particular, has been noted as a significant substituent in substrates for stereospecific cross-couplings. nih.gov

The contamination of water sources by organic dyes from industrial effluents is a significant environmental concern. Photocatalysis has emerged as a promising technology for the degradation of these pollutants. Research into N-naphthoyl thiourea derivatives, which are structurally analogous to this compound, has demonstrated their potential in this field.

A study explored the use of a copper complex derived from a newly synthesized N-naphthoyl thiourea ligand for the photocatalytic degradation of methyl orange (MO), a common industrial dye. acs.org The mononuclear Cu(II) complex was found to be an effective catalyst in an aqueous medium under UV irradiation. acs.org The study systematically evaluated the efficiency of the degradation process under various conditions to determine the role of each component.

The most effective system, comprising the copper complex, hydrogen peroxide (H₂O₂), and UV light, achieved a remarkable 99% degradation of the methyl orange dye within 120 minutes. acs.org This highlights the synergistic effect between the metal complex, which acts as the photocatalyst, and H₂O₂, which serves as an oxidizing agent to generate highly reactive hydroxyl radicals. In contrast, systems lacking one of these key components showed significantly lower degradation efficiencies. For instance, using the ligand itself with H₂O₂ and UV light resulted in only 58% degradation, indicating that the copper center plays a crucial role in the catalytic process. acs.org

The detailed findings from the study are summarized in the table below.

| System Components | Degradation Efficiency (%) | Time (min) |

|---|---|---|

| Complex + UV + H₂O₂ | 99 | 120 |

| Ligand + UV + H₂O₂ | 58 | 120 |

Sensing Applications (e.g., Metal Ion or Anion Recognition)

Thiourea-based compounds are widely recognized for their application as chemosensors for detecting various ions. rsc.orgresearchgate.net The thiourea moiety contains nucleophilic sulfur (S) and nitrogen (N) atoms that can establish coordinate bonds and strong hydrogen bonds with specific analytes. researchgate.netnih.gov This interaction can induce a measurable optical response, such as a change in color (colorimetric) or fluorescence (fluorometric), making them highly effective for sensing applications. nih.gov

The structure of this compound, which contains the thiourea group for binding and a naphthyl group that can act as a fluorophore or signaling unit, is well-suited for these applications. Research on structurally similar compounds validates this potential. For instance, a thiourea-based receptor incorporating a 1-naphthyl unit (MT1N) was studied for its ability to recognize and signal various anions in DMSO. nih.gov This receptor showed high affinity towards basic anions like fluoride (B91410) (F⁻), acetate (B1210297) (CH₃CO₂⁻), and dihydrogen phosphate (B84403) (H₂PO₄⁻), leading to observable changes in its UV-visible absorption spectrum. nih.gov The recognition process involves the formation of hydrogen bonds between the thiourea N-H protons and the anion. nih.gov

Similarly, thiourea derivatives containing a naphthyl group have been developed for metal ion detection. A new compound, 2,2-oxybis(ethyl)-4-(1-naphthyl)-3-thiourea, was synthesized and shown to be an effective sensor for mercury ions (Hg²⁺). researchgate.net It exhibited selective binding for Hg²⁺ over other cations like Ag⁺, Ni²⁺, and Cu²⁺, which was detectable through UV-vis titration experiments. researchgate.net Other probes, such as naphthalen-2-yl-N′-(2-hydroxybenzoyl)benzohydrazonate, have also demonstrated dual-ion sensing capabilities for Fe³⁺ and Na⁺. doaj.org The sensing mechanism relies on the coordination of the metal ion with the heteroatoms of the ligand, which perturbs the electronic structure of the molecule and leads to a change in its photophysical properties. nih.gov These examples underscore the strong potential of this compound to function as a selective and sensitive chemosensor for both anions and metal cations. nih.govacs.org

Future Research Directions and Emerging Perspectives

Development of Novel Synthetic Methodologies

The synthesis of N-aroyl thioureas is a well-established field, often involving the reaction of an aroyl isothiocyanate with an amine. acs.org A common route involves the treatment of a substituted benzoyl chloride with potassium thiocyanate (B1210189) to form the corresponding acyl isothiocyanate, which is then reacted with an amine, such as 1-naphthylamine (B1663977), to yield the desired N-aroyl-N'-(1-naphthyl)thiourea. researchgate.net

Future research should focus on developing more efficient, cost-effective, and environmentally friendly synthetic protocols for N-benzoyl-N'-(2-methyl-1-naphthyl)thiourea and its analogs. Key areas for exploration include:

Green Chemistry Approaches : The use of green reaction media or solventless reaction conditions is an emerging trend in the synthesis of thiourea (B124793) derivatives. nih.gov Investigating microwave-assisted synthesis, as has been done for other thiourea compounds, could lead to faster reaction times and higher yields. nih.gov

Ultrasonic-Assisted Synthesis : Sonication has been shown to be an efficient, mild, and environmentally friendly approach for accessing N-naphthoyl thioureas, offering a valuable alternative to conventional methods. acs.org Applying this technique to the synthesis of this compound could significantly improve synthetic efficiency. acs.org

Catalytic Methods : Exploring the use of catalysts to improve reaction speed and yield is another promising avenue. researchgate.net While some reactions proceed without a catalyst, the introduction of a suitable catalyst could enhance the synthesis of this compound. researchgate.net

| Synthetic Approach | Potential Advantages | Key Research Focus |

|---|---|---|

| Green Chemistry | Reduced environmental impact, use of safer solvents. nih.gov | Exploration of water-based or solvent-free reaction conditions. nih.gov |

| Ultrasonic-Assisted Synthesis | Faster reaction times, milder conditions, improved yields. acs.org | Optimization of sonication parameters (intensity, time) for this compound. acs.org |

| Catalytic Methods | Increased reaction rates and yields. researchgate.net | Screening for effective catalysts for the specific reactants. researchgate.net |

Integration of Multiscale Computational Approaches

Computational chemistry offers powerful tools for understanding the properties and interactions of molecules, thereby guiding the design of new compounds and experiments. For this compound, a multi-pronged computational approach is warranted.

Molecular Docking and Dynamics : These methods can be used to predict the binding affinity and interaction of this compound with various biological targets. biointerfaceresearch.comnih.govresearchgate.net Such studies can help identify potential therapeutic applications and elucidate the mechanism of action at a molecular level. biointerfaceresearch.com For instance, molecular docking has been used to study the interaction of thiourea derivatives with enzymes like urease and various protein kinases. researchgate.netbiointerfaceresearch.com

Quantitative Structure-Activity Relationship (QSAR) : 3D-QSAR studies can be employed to develop models that correlate the structural features of this compound and its analogs with their biological activity. nih.gov These models can then be used to predict the activity of new, unsynthesized derivatives, thus streamlining the drug discovery process. nih.gov

Density Functional Theory (DFT) : DFT calculations can provide insights into the electronic structure and reactivity of this compound. This understanding is crucial for elucidating binding mechanisms, particularly the role of non-covalent interactions like hydrogen bonds, which are critical in the function of many thiourea derivatives. nih.gov

| Computational Method | Application to this compound | Expected Outcome |

|---|---|---|

| Molecular Docking | Predicting binding modes and affinities with biological targets. biointerfaceresearch.com | Identification of potential therapeutic targets and key interacting residues. biointerfaceresearch.com |

| Molecular Dynamics | Simulating the dynamic behavior of the compound in a biological environment. nih.gov | Assessment of binding stability and conformational changes upon binding. nih.gov |

| 3D-QSAR | Correlating molecular structure with biological activity. nih.gov | Guiding the design of more potent analogs. nih.gov |

| DFT | Investigating electronic properties and interaction energies. nih.gov | Understanding the nature of chemical bonds and intermolecular forces. nih.gov |

Exploration of New Molecular Targets and Interaction Mechanisms

Thiourea derivatives are known to interact with a wide array of biological targets, leading to diverse pharmacological activities, including anticancer, antibacterial, and enzyme inhibition properties. mdpi.com A key future direction for this compound is the systematic exploration of its potential molecular targets.

Enzyme Inhibition : Many thiourea derivatives are potent enzyme inhibitors. biointerfaceresearch.com Future studies should screen this compound against a panel of clinically relevant enzymes, such as protein kinases, urease, and topoisomerases. biointerfaceresearch.comnih.gov Kinetic studies can then be employed to determine the mechanism of inhibition. researchgate.net

DNA Interaction : Some bis-thiourea derivatives have been shown to bind to DNA, suggesting their potential as anticancer agents. mdpi.com Investigating the ability of this compound to interact with DNA through groove binding or intercalation is a worthwhile pursuit. mdpi.com

Receptor Modulation : The thiourea moiety can participate in hydrogen bonding networks, making it a candidate for interacting with various cell receptors. biointerfaceresearch.com Screening this compound against different receptor families could uncover novel therapeutic avenues.

Understanding the interaction mechanisms at a molecular level is crucial. Techniques such as X-ray crystallography of the compound bound to its target can provide definitive structural information, while spectroscopic methods can probe the binding in solution.

Design and Synthesis of Advanced Functional Materials

The unique structural and electronic properties of thiourea derivatives make them attractive building blocks for advanced functional materials. researchgate.net The this compound scaffold, with its aromatic and thiocarbonyl groups, offers several possibilities for materials science applications.

Chemosensors : Thiourea derivatives have been successfully employed as chemosensors for the detection of ions and small molecules. researchgate.netnih.gov The ability of the thiourea group to coordinate with metal ions or form hydrogen bonds with anions could be harnessed to develop selective sensors based on this compound. nih.gov

Molecular Imprinted Polymers (MIPs) : Thiourea derivatives have been investigated as functional monomers in MIPs for the specific recognition of target molecules. nih.govresearchgate.net this compound could be explored for its potential in creating MIPs for environmental or biomedical applications. nih.gov

Organocatalysis : The hydrogen-bonding capabilities of the thiourea moiety have been exploited in organocatalysis, particularly in promoting ring-opening polymerization reactions. researchgate.net Investigating the catalytic activity of this compound in various organic transformations is a promising area of research. researchgate.net

Challenges and Opportunities in Thiourea Research

While the field of thiourea research is rich with possibilities, there are also challenges to be addressed. For this compound, these challenges represent opportunities for innovation.

Solubility and Bioavailability : A common challenge with organic compounds intended for biological applications is poor aqueous solubility, which can limit bioavailability. nih.gov Future research could focus on modifying the structure of this compound, for instance, by introducing polar functional groups, to improve its pharmacokinetic profile.

Metabolic Stability : The in vivo stability of thiourea derivatives can be a concern. nih.gov Studies on the metabolic fate of this compound are needed to identify potential metabolic liabilities and guide the design of more stable analogs.

Selectivity : Achieving high selectivity for a specific biological target is a major goal in drug discovery to minimize off-target effects. biointerfaceresearch.com A combination of computational design and experimental screening will be crucial in developing derivatives of this compound with improved selectivity.

The opportunities in this area are vast. The chemical versatility of the thiourea scaffold allows for the synthesis of large libraries of derivatives for high-throughput screening. mdpi.com The multi-target potential of these compounds opens up possibilities for developing treatments for complex diseases. biointerfaceresearch.commdpi.com Furthermore, the application of this compound in materials science is a largely unexplored frontier with significant potential for innovation.

Q & A

Q. What are the established synthetic routes for N-benzoyl-N'-(2-methyl-1-naphthyl)thiourea, and what methodological considerations ensure high yield and purity?

Methodological Answer: The compound is typically synthesized via the reaction of 2-methyl-1-naphthylamine with benzoyl isothiocyanate in anhydrous solvents like tetrahydrofuran (THF) or acetone under inert conditions . Key considerations include:

- Stoichiometric control : A 1:1 molar ratio of amine to isothiocyanate minimizes by-products like disubstituted thioureas.

- Temperature : Reactions are conducted at 0–25°C to prevent thermal degradation of the thiocarbonyl group.

- Purification : Recrystallization from chloroform/methanol mixtures (9:1 v/v) yields crystals suitable for X-ray diffraction analysis .

- Characterization : FT-IR confirms the presence of C=S (1250–1300 cm⁻¹) and N–H (3100–3300 cm⁻¹) stretches, while ¹H NMR resolves aromatic protons (δ 7.2–8.5 ppm) .

Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its lattice?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL for refinement) is standard . Key findings:

- Hydrogen bonding : Intramolecular N–H⋯O bonds form six-membered rings, while intermolecular N–H⋯S interactions create centrosymmetric dimers .

- Packing effects : The 2-methylnaphthyl group induces steric hindrance, reducing π-π stacking compared to unsubstituted analogs .

- Torsional angles : Coplanarity of the benzoyl and thiourea moieties (torsion angle <5°) enhances conjugation, confirmed by DFT calculations .

Q. What biological activities are reported for this compound, and what assays validate these effects?

Methodological Answer: The compound exhibits:

- Anticancer activity : Inhibition of EGFR and SIRT1 enzymes via competitive binding assays (IC₅₀ = 8.2 µM for EGFR) .

- Cytotoxicity : Evaluated against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines using MTT assays, with selectivity indices >3 compared to normal fibroblasts .

- Mechanistic studies : Molecular docking (AutoDock Vina) identifies key interactions with EGFR’s ATP-binding pocket (ΔG = −9.2 kcal/mol) .

Advanced Research Questions

Q. How can contradictory crystallographic data on hydrogen-bonding patterns in thiourea derivatives be resolved?

Methodological Answer: Discrepancies arise from:

- Conformational flexibility : Substituents like 2-methylnaphthyl alter torsion angles, affecting H-bond geometry. Use Mogul (CSD-based bond-length/angle validation) to compare with 92 structurally similar benzoylthioureas .

- Disorder modeling : Refinement in SHELXL with PART commands resolves disordered trifluoromethyl or chloro groups .

- Complementary techniques : Pair SCXRD with solid-state NMR (¹³C CP/MAS) to validate dynamic H-bond networks .

Q. What computational strategies predict the reactivity of this compound in metal coordination or drug-target interactions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic (C=S) and electrophilic (C=O) sites for metal binding (e.g., Ni²⁺, Cu²⁺) .

- Molecular Dynamics (MD) : Simulate solvation in water/DMSO mixtures to assess stability of protein-ligand complexes (GROMACS, AMBER) .

- QSAR models : Correlate substituent effects (e.g., methyl vs. tert-butyl) with bioactivity using Hammett σ constants and CoMFA .

Q. How do substituents on the benzoyl/naphthyl groups influence the compound’s bioactivity and physicochemical properties?

Methodological Answer: Systematic studies reveal:

- Hydrophobicity : 2-Methylnaphthyl increases logP by 1.2 units compared to phenyl analogs, enhancing membrane permeability (measured via PAMPA) .

- Electron-withdrawing groups : Fluorine or nitro substituents on benzoyl reduce IC₅₀ values by 40% due to enhanced H-bond acceptor strength .